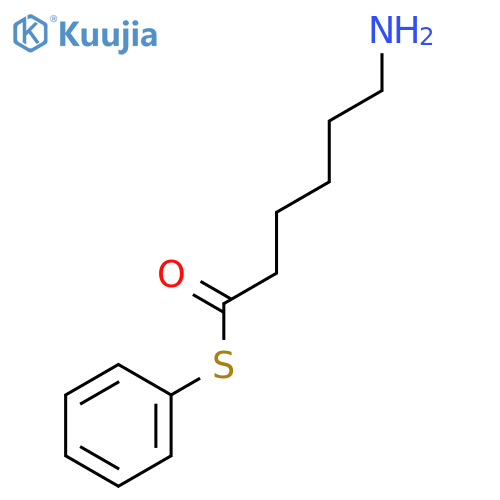Cas no 88313-91-1 (Hexanethioic acid, 6-amino-, S-phenyl ester)

88313-91-1 structure
商品名:Hexanethioic acid, 6-amino-, S-phenyl ester
Hexanethioic acid, 6-amino-, S-phenyl ester 化学的及び物理的性質
名前と識別子
-
- Hexanethioic acid, 6-amino-, S-phenyl ester
- S-phenyl 6-aminohexanethioate
- EN300-7473063
- DTXSID80828921
- 6-AMINO-1-(PHENYLSULFANYL)HEXAN-1-ONE
- 88313-91-1
-
- インチ: InChI=1S/C12H17NOS/c13-10-6-2-5-9-12(14)15-11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10,13H2
- InChIKey: VOAQNONRBLDKLB-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C=C1)SC(=O)CCCCCN
計算された属性
- せいみつぶんしりょう: 223.10308534g/mol
- どういたいしつりょう: 223.10308534g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 7
- 複雑さ: 179
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 68.4Ų
Hexanethioic acid, 6-amino-, S-phenyl ester 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7473063-5.0g |
6-amino-1-(phenylsulfanyl)hexan-1-one |
88313-91-1 | 95% | 5.0g |
$2650.0 | 2024-05-23 | |
| Enamine | EN300-7473063-10.0g |
6-amino-1-(phenylsulfanyl)hexan-1-one |
88313-91-1 | 95% | 10.0g |
$3929.0 | 2024-05-23 | |
| Enamine | EN300-7473063-0.25g |
6-amino-1-(phenylsulfanyl)hexan-1-one |
88313-91-1 | 95% | 0.25g |
$840.0 | 2024-05-23 | |
| Enamine | EN300-7473063-0.5g |
6-amino-1-(phenylsulfanyl)hexan-1-one |
88313-91-1 | 95% | 0.5g |
$877.0 | 2024-05-23 | |
| Enamine | EN300-7473063-0.05g |
6-amino-1-(phenylsulfanyl)hexan-1-one |
88313-91-1 | 95% | 0.05g |
$768.0 | 2024-05-23 | |
| Enamine | EN300-7473063-1.0g |
6-amino-1-(phenylsulfanyl)hexan-1-one |
88313-91-1 | 95% | 1.0g |
$914.0 | 2024-05-23 | |
| Enamine | EN300-7473063-2.5g |
6-amino-1-(phenylsulfanyl)hexan-1-one |
88313-91-1 | 95% | 2.5g |
$1791.0 | 2024-05-23 | |
| Enamine | EN300-7473063-0.1g |
6-amino-1-(phenylsulfanyl)hexan-1-one |
88313-91-1 | 95% | 0.1g |
$804.0 | 2024-05-23 |
Hexanethioic acid, 6-amino-, S-phenyl ester 関連文献
-
Fuguo Liu,Cuixia Sun,Wei Yang,Fang Yuan,Yanxiang Gao RSC Adv., 2015,5, 15641-15651
-
S. Markarian,Kh. Nerkararyan,W. Fawcett Phys. Chem. Chem. Phys., 2002,4, 1-3
-
Rui Xiong,Naihua Miao,Yan-Ling Li,Jian Zhou,Yuanchun Pan,Cuilian Wen,Bo Wu,Zhimei Sun RSC Adv., 2017,7, 8936-8943
-
Michael Bachmann,Olivier Blacque,Koushik Venkatesan Dalton Trans., 2015,44, 10003-10013
88313-91-1 (Hexanethioic acid, 6-amino-, S-phenyl ester) 関連製品
- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)
- 1694115-14-4(1-(4-bromophenyl)methyl-N-methyl-1H-imidazol-2-amine)
- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)
- 857369-11-0(2-Oxoethanethioamide)
- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)
- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)
- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)
- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)
- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)
- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)
推奨される供給者
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量
